1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide
Description
1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a quinoline core substituted with a benzenesulfonyl group at position 3, an ethoxy group at position 6, and a piperidine-4-carboxamide moiety at position 2.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-2-30-17-8-9-20-19(14-17)22(26-12-10-16(11-13-26)23(24)27)21(15-25-20)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYQFEGAVBHOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide involves several steps, typically starting with the preparation of the quinoline core. The quinoline derivative is then functionalized with a benzenesulfonyl group and subsequently reacted with piperidine-4-carboxamide. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may include optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core or the piperidine ring.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds in this compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Synthetic Feasibility : Compounds with piperidine-4-carboxamide cores often achieve high purity (>99.8%) via optimized synthetic routes (e.g., amide coupling and sulfonylation) .
- Substituent Impact : Ethoxy and benzenesulfonyl groups may enhance target engagement in viral proteases or kinases compared to bulkier substituents like furo-chromen or trifluoromethylphenyl groups .
- Knowledge Gaps: Direct pharmacological data for this compound are absent in the provided evidence, necessitating further studies on its binding affinity and selectivity.
Biological Activity
1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and cellular regulation. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships based on diverse research findings.
The compound operates primarily as an AMP-activated protein kinase (AMPK) activator. AMPK plays a crucial role in cellular energy homeostasis and metabolism. By activating AMPK, the compound can potentially induce metabolic changes that inhibit tumor growth and promote cellular senescence in cancer cells.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, variations in the sulfonyl group and quinoline moiety significantly influence the compound's potency against various cancer cell lines.
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| Original Compound | None | Baseline Activity |
| Variant A | Increased Ethoxy Group | Enhanced Potency |
| Variant B | Altered Sulfonyl Group | Reduced Cytotoxicity |
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against melanoma cells. For example, a focused library screening revealed that this compound induced senescence-like changes in A375 melanoma cells without affecting normal cell viability, indicating a selective action against cancerous cells .
Case Study 1: Melanoma Treatment
A study conducted on human melanoma A375 cells showed that treatment with the compound led to a marked decrease in cell proliferation. The compound was found to induce apoptosis through the activation of AMPK pathways, which subsequently triggered downstream effects leading to cell cycle arrest.
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models have indicated that oral administration of the compound resulted in significant tumor reduction compared to control groups. The efficacy was attributed to both direct cytotoxic effects on tumor cells and indirect effects mediated through metabolic modulation .
Cytotoxicity Profile
The cytotoxic effects were evaluated using various cancer cell lines alongside non-cancerous controls. The half-maximal inhibitory concentration (IC50) values were determined using standard assays:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| A375 (Melanoma) | 5.2 | >12 |
| HaCaT (Non-cancer) | 62.5 |
The selectivity index indicates that the compound is significantly less toxic to normal cells compared to cancer cells, showcasing its potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimization strategies for 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline core via cyclization of aniline derivatives under acidic conditions.
- Step 2 : Introduction of the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
- Step 3 : Piperidine ring coupling via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions .
- Optimization : Key parameters include:
- Temperature : Controlled heating (80–120°C) to avoid decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
- Monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperidine ring conformation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 478.21 [M+H]+) .
- X-ray Crystallography : Resolves 3D conformation and bond angles (if crystals are obtainable) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
Q. What are the recommended storage and handling protocols?
- Storage : Inert atmosphere (argon) at –20°C to prevent sulfonyl group hydrolysis .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
Advanced Research Questions
Q. What experimental approaches are used to elucidate the compound’s mechanism of action?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ assays .
- Receptor Binding : Radioligand displacement assays (e.g., μ-opioid receptor binding with [³H]-DAMGO) .
- Computational Methods :
- Molecular Docking : Autodock Vina predicts binding affinity to hydrophobic pockets (e.g., RPS6K1 kinase) .
- QSAR Modeling : Correlates substituent electronic effects (e.g., sulfonyl group electronegativity) with bioactivity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition:
- Variable 1 : Cell line differences (e.g., HEK293 vs. HeLa) alter membrane permeability .
- Variable 2 : Assay buffer pH (7.4 vs. 6.5) affects sulfonyl group ionization .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate purity via orthogonal methods (NMR + HPLC) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Formulation : Nanoemulsions (e.g., PEGylated liposomes) enhance aqueous solubility .
- Prodrug Design : Esterification of the carboxamide group to increase membrane permeability .
Key Challenges and Solutions
- Challenge : Low yield in piperidine coupling (≤30%).
- Solution : Optimize Pd catalyst loading (2.5 mol%) and use microwave-assisted synthesis .
- Challenge : Off-target effects in kinase assays.
- Solution : Employ CRISPR-edited isogenic cell lines to isolate specific pathway interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
